molecular formula C13H20N4O2S B2739475 N-[1-(4-Methylpyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide CAS No. 2415470-32-3

N-[1-(4-Methylpyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide

Cat. No.: B2739475
CAS No.: 2415470-32-3
M. Wt: 296.39
InChI Key: LJUDRLTYLZLPNQ-UHFFFAOYSA-N
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Description

N-[1-(4-Methylpyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide is a complex organic compound that features a piperidine ring, a pyrimidine ring, and a cyclopropane sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-Methylpyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide typically involves multiple steps. One common method includes the formation of the piperidine ring followed by the introduction of the pyrimidine moiety. The cyclopropane sulfonamide group is then attached through a series of reactions involving sulfonylation and cyclopropanation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-Methylpyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[1-(4-Methylpyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(4-Methylpyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: These compounds share the piperidine ring structure and may have similar biological activities.

    Pyrimidine derivatives: These compounds share the pyrimidine ring structure and are often used in medicinal chemistry.

    Sulfonamide derivatives: These compounds share the sulfonamide group and are known for their antimicrobial properties.

Uniqueness

N-[1-(4-Methylpyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide is unique due to the combination of its structural features, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2S/c1-10-4-7-14-13(15-10)17-8-5-11(6-9-17)16-20(18,19)12-2-3-12/h4,7,11-12,16H,2-3,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUDRLTYLZLPNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCC(CC2)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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